molecular formula C23H20N2O2S2 B12149374 5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12149374
M. Wt: 420.6 g/mol
InChI Key: IFJVDGORZHGSIT-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. The process begins with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the naphthalen-2-yl and prop-2-en-1-yl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl derivatives: Compounds with similar naphthalen-2-yl groups.

    Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Compounds with similar thieno[2,3-d]pyrimidin-4(3H)-one cores.

    Sulfanyl derivatives: Compounds with similar sulfanyl groups.

Uniqueness

5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

5,6-dimethyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N2O2S2/c1-4-11-25-22(27)20-14(2)15(3)29-21(20)24-23(25)28-13-19(26)18-10-9-16-7-5-6-8-17(16)12-18/h4-10,12H,1,11,13H2,2-3H3

InChI Key

IFJVDGORZHGSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=CC=CC=C4C=C3)CC=C)C

Origin of Product

United States

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